4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2 and a 1,2,3-thiadiazole-5-carboxamide moiety at position 4.
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGDTJNNYCUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation.
Mode of Action
Compounds with similar structures have been reported to exhibit their effects by inhibiting enzymes such as cdk2. This inhibition could be due to the compound fitting into the active site of the enzyme and preventing its normal function.
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and induce apoptosis, which could potentially lead to the suppression of tumor cell growth.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. If it indeed acts as a CDK inhibitor, it could potentially halt cell cycle progression and induce apoptosis, leading to the suppression of tumor cell growth.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of a -CF3 group in similar compounds has been reported to improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein. Additionally, the compound’s photophysical properties could be tuned by electron-donating groups at position 7 on the fused ring.
Biochemical Analysis
Biochemical Properties
The compound 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, including CDK2, a cyclin-dependent kinase. The nature of these interactions is primarily inhibitory, with the compound acting as a potent inhibitor of CDK2.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116. The compound influences cell function by impacting cell signaling pathways and altering gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows good stability, and its degradation over time is minimal.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects have not been reported, the compound has been shown to have dose-dependent effects.
Biological Activity
The compound 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole and pyrazolopyrimidine families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a related study demonstrated that compounds bearing a thiadiazole moiety exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, the compound's structural analogs showed IC values ranging from 0.28 µg/mL to 10.10 µg/mL against these cell lines .
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
The mechanism underlying the anticancer activity often involves the induction of apoptosis. For example, treatment with these compounds resulted in an increased Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells, indicating activation of apoptotic pathways .
Anti-inflammatory Activity
Compounds similar to This compound have also been reported to possess anti-inflammatory properties. A review indicated that pyrazolopyrimidine derivatives function as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . The anti-inflammatory activity was assessed through edema inhibition studies where certain derivatives demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their biological activities. In vitro assays revealed that modifications in the molecular structure significantly influenced the pharmacological profile:
- Structural Modifications : The introduction of different substituents on the thiadiazole ring led to variations in anticancer potency.
- Selectivity : Some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Heterocyclic Carboxamide Derivatives
Key Observations :
- The target compound’s pyrazolo-pyrimidine core distinguishes it from triazolo-pyrimidine (e.g., compounds in ) and pyrrolo-thiazolo-pyrimidine systems ().
- The 1,2,3-thiadiazole moiety is less common than 1,3,4-thiadiazole (e.g., ), which may alter electronic properties and binding interactions.
Key Observations :
- Thiadiazolo-pyrimidine derivatives () employ simpler amine reactions, suggesting scalability but lower complexity compared to the target’s pyrazolo-pyrimidine core.
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl group in the target compound likely increases lipophilicity (logP) compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability.
- Electronic Effects : The electron-withdrawing thiadiazole ring may reduce basicity compared to triazole-containing compounds (), affecting solubility and protein binding.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The trifluoromethyl group in the target compound may enhance bioactivity compared to non-halogenated analogs due to improved target affinity and stability.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing this compound?
- Synthesis : Multi-step organic reactions are typically employed. For example, pyrazolo[1,5-a]pyrimidine intermediates are synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by coupling with 1,2,3-thiadiazole-5-carboxamide derivatives. Reaction conditions (e.g., reflux in DMF, use of K₂CO₃ as a base) are critical for optimizing yields .
- Characterization : Confirm structural integrity using:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks .
- Mass spectrometry (MS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis (C, H, N) to confirm purity (deviations <±0.4%) .
Q. What structural features influence its biological activity?
- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- The pyrazolo[1,5-a]pyrimidine core enables π-π stacking with biological targets, while the 1,2,3-thiadiazole moiety may act as a hydrogen-bond acceptor .
- Substitutions on the pyrimidine ring (e.g., methyl groups) modulate steric effects and target selectivity .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and purity?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene may enhance cyclization efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .
Q. How should researchers address contradictions in bioactivity data across studies?
- Replicate assays : Confirm activity in multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Purity validation : Re-analyze compound batches via HPLC to ensure >95% purity, as impurities may skew dose-response curves .
- Mechanistic studies : Use kinase profiling assays to identify off-target interactions that could explain variability .
Q. What strategies are effective in designing analogs with improved potency?
- Bioisosteric replacement : Substitute the thiadiazole ring with triazolo[1,5-a]pyrimidine to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Fragment-based design : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine C6 position to strengthen target binding .
- SAR studies : Systematically modify substituents on the pyrazole ring and correlate changes with IC₅₀ values in enzymatic assays .
Q. What computational methods aid in predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding poses with kinases (e.g., VEGF receptors), focusing on hydrophobic pockets accommodating the trifluoromethyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly hydrogen bonds between the carboxamide and catalytic lysine residues .
- QSAR modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidine derivatives to predict logP and pIC₅₀ values for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
